molecular formula C23H30N2O B5968733 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide

1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide

Cat. No. B5968733
M. Wt: 350.5 g/mol
InChI Key: HMHAIMJZKOQHTP-UHFFFAOYSA-N
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Description

1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide, also known as BDPEP, is a chemical compound that belongs to the piperidine class of compounds. It is a potent and selective inhibitor of the dopamine transporter, which makes it an important tool for studying the function of this transporter in the brain.

Mechanism of Action

1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide acts as a competitive inhibitor of the dopamine transporter, which means that it binds to the same site on the transporter as dopamine and prevents its uptake into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have various effects on the brain depending on the location and concentration of dopamine release.
Biochemical and Physiological Effects:
1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects on the brain, including increased dopamine release, altered dopamine receptor signaling, and changes in synaptic plasticity. These effects have been linked to improvements in cognitive function, motor control, and mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for the dopamine transporter, which allows for precise manipulation of dopamine levels in the brain. However, one limitation is that 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide, including:
1. Investigating the effects of 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide on other neurotransmitter systems, such as serotonin and norepinephrine.
2. Developing more water-soluble derivatives of 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide that can be administered more easily in experimental settings.
3. Studying the long-term effects of 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide on brain function and behavior.
4. Using 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide in combination with other drugs to investigate their synergistic effects on brain function.
5. Examining the potential therapeutic applications of 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
In conclusion, 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide is a potent and selective inhibitor of the dopamine transporter that has been widely used in scientific research to study the function of this transporter in the brain. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important tool for investigating various neurological disorders and developing new treatments for these conditions.

Synthesis Methods

1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide can be synthesized using a variety of methods, but the most common one involves the reaction of 1-benzyl-4-piperidone with 1-(3,4-dimethylphenyl)ethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide has been widely used in scientific research to study the function of the dopamine transporter in the brain. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which makes it an important tool for investigating the role of this transporter in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-17-9-10-22(15-18(17)2)19(3)24-23(26)21-11-13-25(14-12-21)16-20-7-5-4-6-8-20/h4-10,15,19,21H,11-14,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHAIMJZKOQHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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